4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe chlorination step is usually carried out using reagents like phosphorus oxychloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted techniques to enhance reaction rates and yields. The use of continuous flow reactors can also improve the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties and potential to treat inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signal transduction pathways, leading to the modulation of cell proliferation, apoptosis, and other cellular processes . This makes it a promising candidate for developing targeted therapies for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-aminopyrrolo[2,3-d]pyrimidine
- (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Uniqueness
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure allows for the development of more potent and selective inhibitors compared to other similar compounds .
Properties
Molecular Formula |
C13H10ClN3 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-8-7-15-13-10(8)11(14)16-12(17-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17) |
InChI Key |
OPQPZFIVFOCQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.